CGRP antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI 44370 TA: is an orally available antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has shown promise in the treatment of acute migraine attacks. The compound has demonstrated good tolerability and a low incidence of adverse events in clinical trials .
Preparation Methods
The specific synthetic routes and reaction conditions for BI 44370 TA are not widely published. it is known that the compound is synthesized through a series of organic reactions that involve the formation of its complex molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
BI 44370 TA primarily undergoes metabolic reactions in the body. It is designed to interact specifically with the CGRP receptor, and its chemical stability is crucial for its efficacy. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, it is metabolized primarily through enzymatic pathways .
Scientific Research Applications
BI 44370 TA has been extensively studied for its potential in treating acute migraine attacks. It has shown efficacy in reducing migraine symptoms in clinical trials, making it a valuable candidate for further research in migraine therapy. Additionally, its role as a CGRP receptor antagonist opens up possibilities for studying its effects on other conditions related to CGRP signaling .
Mechanism of Action
BI 44370 TA exerts its effects by binding to and inhibiting the CGRP receptor. This receptor is involved in the pathophysiology of migraines, as CGRP is a neuropeptide that mediates vasodilation and pain transmission. By blocking the CGRP receptor, BI 44370 TA prevents the vasodilation and pain signaling associated with migraine attacks .
Comparison with Similar Compounds
BI 44370 TA is part of a class of compounds known as CGRP receptor antagonists, also referred to as “gepants.” Similar compounds in this class include olcegepant (BIBN 4096 BS), telcagepant (MK-0974), and MK3207. Compared to these compounds, BI 44370 TA has shown a favorable safety profile and efficacy in clinical trials. Its uniqueness lies in its oral availability and low incidence of adverse effects .
Properties
CAS No. |
866086-05-7 |
---|---|
Molecular Formula |
C35H47N5O6 |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1 |
InChI Key |
HTLWMOKBJQKDIJ-WJOKGBTCSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-44370; BI44370; BI 44370 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.